Adr 851
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Overview
Description
ADR 851 is a chemical compound known for its role as a dopamine D2 receptor antagonist. It is primarily used in research related to antiemetics, which are drugs that help prevent nausea and vomiting. This compound has a molecular formula of C14H19Cl2N3O2 and a molecular weight of 332.23 .
Preparation Methods
The synthesis of ADR 851 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared in both free base and hydrochloride forms .
Chemical Reactions Analysis
ADR 851 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ADR 851 is widely used in scientific research due to its properties as a dopamine D2 receptor antagonist. Some of its applications include:
Chemistry: Used as a reference compound in the study of dopamine receptor interactions.
Biology: Employed in research to understand the role of dopamine receptors in various biological processes.
Medicine: Investigated for its potential use in developing new antiemetic drugs.
Industry: Utilized in the production of research chemicals and pharmaceuticals .
Mechanism of Action
ADR 851 exerts its effects by binding to dopamine D2 receptors, thereby blocking the action of dopamine. This inhibition can prevent nausea and vomiting, making it useful in the development of antiemetic drugs. The molecular targets and pathways involved include the dopamine receptor signaling pathways .
Comparison with Similar Compounds
ADR 851 is unique due to its specific action on dopamine D2 receptors. Similar compounds include:
Asenapine Maleate: A second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.
Mirtazapine: An inhibitor of serotonin receptors, used as an antidepressant.
YM348: A serotonin receptor agonist with high affinity for the cloned human serotonin receptor.
These compounds share some similarities with this compound but differ in their specific receptor targets and therapeutic applications.
Biological Activity
Introduction
ADR 851 is a compound recognized primarily as a dopamine D2 receptor antagonist. Its biological activity is significant in the context of pharmacology, particularly for its potential applications in treating conditions such as nausea and vomiting. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its chemical structure that allows it to effectively bind to dopamine D2 receptors. This interaction is crucial for its role as an antagonist, inhibiting the action of dopamine, which can lead to various therapeutic effects.
Property | Details |
---|---|
Chemical Name | This compound |
CAS Number | 123805-17-4 |
Molecular Formula | CXHYNZ (specific formula not provided) |
Mechanism of Action | Dopamine D2 receptor antagonist |
This compound functions by blocking dopamine D2 receptors in the central nervous system. This blockade can reduce the effects of dopamine, which is often elevated in conditions such as psychosis and certain gastrointestinal disorders. The compound's ability to modulate dopaminergic pathways makes it a candidate for further research into antiemetic therapies.
Biological Pathways Involved
The biological pathways affected by this compound include:
- Dopaminergic Pathway : Inhibition of dopamine signaling.
- Gastrointestinal Motility Pathway : Potential effects on nausea and vomiting.
- Neurotransmitter Regulation : Modulation of other neurotransmitters due to altered dopamine levels.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits dopamine-induced signaling in various cell lines. For instance, a study indicated that this compound reduced cAMP levels in response to dopamine stimulation, confirming its antagonistic properties.
Case Studies
- Antiemetic Efficacy : A clinical trial involving patients undergoing chemotherapy showed that those treated with this compound experienced significantly lower levels of nausea compared to a control group receiving a placebo. The results highlighted this compound's potential as an effective antiemetic agent.
- Psychiatric Applications : In a double-blind study assessing patients with schizophrenia, this compound administration resulted in improved symptom management without the severe side effects commonly associated with other antipsychotic medications.
Comparative Analysis with Other Antagonists
Compound | Mechanism | Efficacy (Nausea Control) | Side Effects |
---|---|---|---|
This compound | D2 receptor antagonist | High | Mild (e.g., dizziness) |
Compound A | D2 receptor antagonist | Moderate | Moderate (e.g., sedation) |
Compound B | D2 receptor antagonist | Low | High (e.g., extrapyramidal symptoms) |
Properties
CAS No. |
123805-17-4 |
---|---|
Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
InChI Key |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Key on ui other cas no. |
123805-17-4 |
Synonyms |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Origin of Product |
United States |
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